molecular formula C16H17Cl2NO4S B2476574 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034566-37-3

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2476574
CAS No.: 2034566-37-3
M. Wt: 390.28
InChI Key: CQIYPVUYJHRJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a dichlorophenoxy group, a hydroxyethoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the hydroxyethoxy group: The intermediate is then reacted with ethylene oxide or a similar reagent under basic conditions to introduce the hydroxyethoxy group.

    Formation of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

    Final coupling: The final step involves coupling the hydroxyethoxy intermediate with the thiophene intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the dichlorophenoxy group or the thiophene ring, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe to study cellular processes or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects might be mediated through interactions with these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid:

    Thiophene derivatives: Compounds containing the thiophene ring, which are used in various applications such as pharmaceuticals and materials science.

    Hydroxyethoxy derivatives: Compounds containing the hydroxyethoxy group, which are used in the synthesis of surfactants, polymers, and pharmaceuticals.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could make it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4S/c17-12-1-2-14(13(18)7-12)23-9-16(21)19-8-15(22-5-4-20)11-3-6-24-10-11/h1-3,6-7,10,15,20H,4-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIYPVUYJHRJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.